molecular formula C30H30N2O2 B11047092 (1E)-4,4,6,8-tetramethyl-1-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-4,4,6,8-tetramethyl-1-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11047092
M. Wt: 450.6 g/mol
InChI Key: IRZZOOUQSJSRIV-WCWDXBQESA-N
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Description

(1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple methyl groups and a bipyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by intramolecular Friedel-Crafts acylation, can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, green chemistry approaches, including solvent-free reactions and the use of eco-friendly catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .

Scientific Research Applications

(1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain protein kinases, thereby affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
  • 4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
  • 4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Uniqueness

(1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione stands out due to its high degree of methylation, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets within proteins .

Properties

Molecular Formula

C30H30N2O2

Molecular Weight

450.6 g/mol

IUPAC Name

(3E)-6,9,11,11-tetramethyl-3-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C30H30N2O2/c1-15-9-19-17(3)13-29(5,6)31-25(19)21(11-15)23(27(31)33)24-22-12-16(2)10-20-18(4)14-30(7,8)32(26(20)22)28(24)34/h9-14H,1-8H3/b24-23+

InChI Key

IRZZOOUQSJSRIV-WCWDXBQESA-N

Isomeric SMILES

CC1=CC2=C3C(=C1)/C(=C\4/C5=CC(=CC6=C5N(C4=O)C(C=C6C)(C)C)C)/C(=O)N3C(C=C2C)(C)C

Canonical SMILES

CC1=CC2=C3C(=C1)C(=C4C5=CC(=CC6=C5N(C4=O)C(C=C6C)(C)C)C)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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